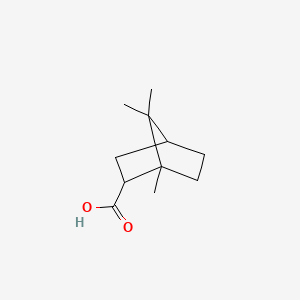
CAMPHANIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Camphanic acid, also known as (1S)-(-)-camphanic acid, is an organic compound with the chemical formula C10H14O4. It is a white crystalline substance derived from camphor. This compound is notable for its chiral properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Camphanic acid can be synthesized through the oxidation of camphor. One common method involves the use of nitric acid as the oxidizing agent. The reaction typically proceeds under controlled conditions to ensure the complete conversion of camphor to this compound .
Another synthetic route involves the use of phosphorus pentachloride and camphoric acid. The reaction mixture is heated under reflux, followed by the addition of sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using camphor as the starting material. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Camphanic acid undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce other derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: This compound can participate in substitution reactions, particularly with nitrogen-containing heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Nitrogen-containing heterocycles, phosphorus pentachloride.
Major Products Formed
The major products formed from these reactions include various this compound esters and derivatives, which have applications in pharmaceuticals and other industries .
Aplicaciones Científicas De Investigación
Camphanic acid has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and stereoisomeric separation.
Biology: Studied for its potential antiviral properties, particularly against influenza and other viruses.
Medicine: Investigated for its role in drug development, especially in the synthesis of antiviral compounds.
Mecanismo De Acción
The mechanism of action of camphanic acid involves its interaction with various molecular targets. In antiviral applications, this compound derivatives interact with viral proteins, inhibiting their function and preventing viral replication . The gem-dimethyl moiety in this compound promotes van der Waals interactions with protein binding sites, enhancing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Ketopinic Acid: Shares similar chiral properties and is used in similar applications.
Camphoric Acid: Another derivative of camphor with similar chemical properties.
Borneol Esters: Used in similar chemical reactions and have comparable biological activities.
Uniqueness
Camphanic acid is unique due to its high Curie point and its ability to undergo plastic paraelectric-to-ferroelectric phase transitions. This property makes it valuable in the development of organic plastic ferroelectrics for environmental-friendly refrigeration technologies .
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c1-10(2)7-4-5-11(10,3)8(6-7)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13) |
Clave InChI |
ZURRKVIQUKNLHF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2)C(=O)O)C)C |
Sinónimos |
camphanic acid R-Hca cpd S-Hca cpd |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Fluorobenzo[a]pyrene](/img/structure/B1197169.png)
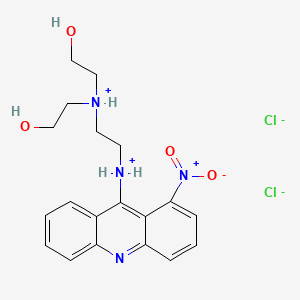
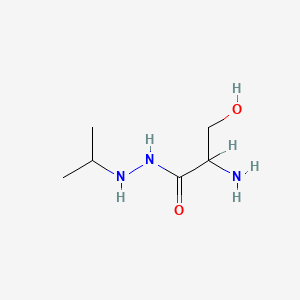
![4-[[(1R)-2-[[(2R)-3-(2,3-dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B1197173.png)
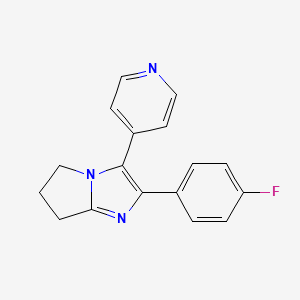
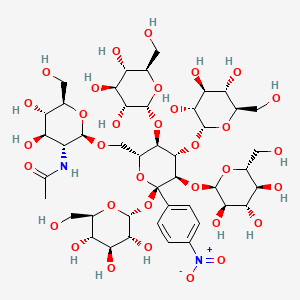
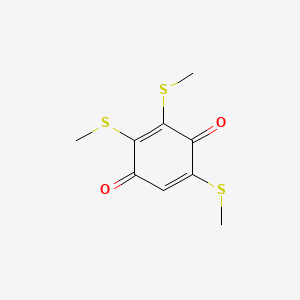
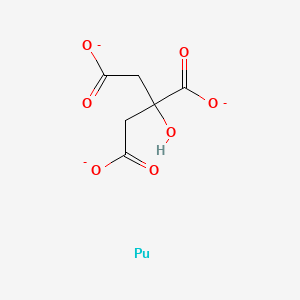
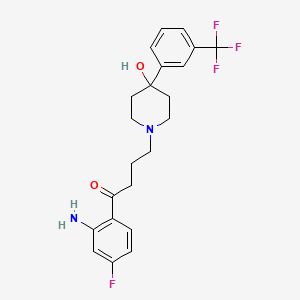
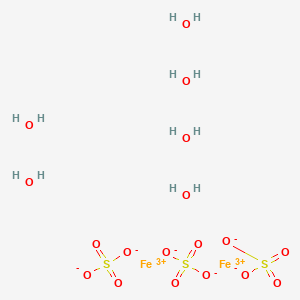
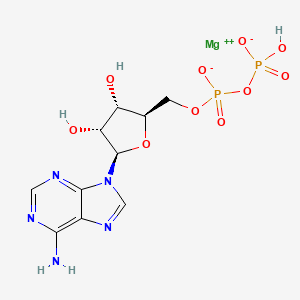
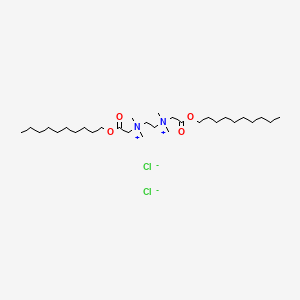
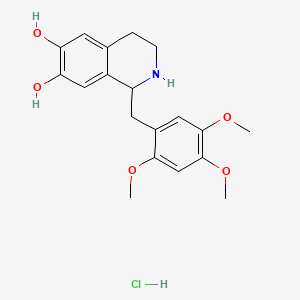
![4-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)non-1-en-3-one](/img/structure/B1197190.png)
